![molecular formula C18H19FN2O4 B1326828 [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-92-6](/img/structure/B1326828.png)
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
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Overview
Description
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
is a chemical compound with the molecular formula C18H19FN2O4
. Its molecular weight is 346.35300 .
Molecular Structure Analysis
The molecular structure of this compound consists of a2-Fluorobenzyl
group and a 4-methoxyphenyl
group attached to an acetic acid
molecule via an amino linkage . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 346.35300 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of the fluoro-benzylamino group in the compound may contribute to its potential as an antiviral agent, possibly by interfering with viral replication mechanisms.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. The modification of the indole structure, such as the incorporation of a fluoro-benzylamino moiety, can enhance the compound’s ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole compounds have been found to possess anticancer activities. The presence of a methoxyphenylamino group, as seen in the given compound, might interact with cancer cell receptors or enzymes, leading to the inhibition of tumor growth and proliferation .
Antioxidant Activity
Indole derivatives are known to have antioxidant properties, which are crucial in protecting cells from oxidative stress. The electron-donating methoxy group in the compound could potentially enhance its antioxidant capacity, providing a defense mechanism against free radical-induced cellular damage .
Antimicrobial Activity
The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, is another significant application. The structural complexity of the compound, with its multiple functional groups, might contribute to its ability to target and inhibit microbial pathogens .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. The compound , with its indole-based structure, may influence plant developmental processes, potentially serving as a basis for the synthesis of novel plant growth regulators .
Mechanism of Action
properties
IUPAC Name |
2-(N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-25-15-8-6-14(7-9-15)21(12-18(23)24)11-17(22)20-10-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZPFOJTPYHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid |
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